N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
N'-[[3-(3,4-dimethoxyphenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]-N-[2-(1H-indol-3-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N4O7S/c1-34-21-9-8-18(14-22(21)35-2)37(32,33)29-12-5-13-36-23(29)16-28-25(31)24(30)26-11-10-17-15-27-20-7-4-3-6-19(17)20/h3-4,6-9,14-15,23,27H,5,10-13,16H2,1-2H3,(H,26,30)(H,28,31) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAMQUBNNNVOLHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCOC2CNC(=O)C(=O)NCCC3=CNC4=CC=CC=C43)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N4O7S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
530.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary targets of N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide are the cyclooxygenase (COX) isoenzymes, COX-1, and COX-2. These enzymes are catalysts of arachidonic acid conversion to prostaglandin G, which is the first step of synthesis of prostaglandins and thromboxanes that are involved in rapid physiological responses.
Mode of Action
This compound acts by blocking arachidonate binding to competitively inhibit both COX-1 and COX-2. This results in analgesic and anti-inflammatory effects.
Biological Activity
N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide, identified by its CAS number 872986-29-3, is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, including toxicity evaluations, pharmacological effects, and structural characteristics.
The molecular formula of this compound is C25H30N4O6S, with a molecular weight of 514.6 g/mol. The structure consists of multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C25H30N4O6S |
| Molecular Weight | 514.6 g/mol |
| CAS Number | 872986-29-3 |
Pharmacological Effects
Research indicates that compounds with indole and oxazinan structures often exhibit a wide range of biological activities, including anticancer and antimicrobial properties. The indole moiety is known for its role in various biological systems and may contribute to the compound's interaction with biological targets.
- Anticancer Activity : The compound's structural components suggest potential activity against cancer cells. Indole derivatives have been widely studied for their ability to inhibit tumor growth and induce apoptosis in cancer cells.
- Antimicrobial Properties : Similar compounds have demonstrated efficacy against various microbial strains, suggesting that this compound may possess similar properties.
Toxicity Studies
Toxicity evaluations are crucial for assessing the safety profile of new compounds. A study involving zebrafish and mice models evaluated the toxicity of related compounds, highlighting the importance of dose-dependent effects.
- Zebrafish Model : The study found that low doses did not significantly affect survival or behavior, indicating a favorable safety profile at these concentrations .
- Mice Model : Hematological and biochemical assessments showed no significant abnormalities at lower doses, reinforcing the compound's potential as a safe therapeutic agent .
Case Studies
Several studies have explored the biological activities of similar compounds:
- Indole Derivatives : Research has shown that indole-based compounds can exhibit significant anticancer activity through various mechanisms, including modulation of cell cycle progression and induction of apoptosis .
- Oxazinan Compounds : Compounds containing oxazinan rings have been reported to possess diverse biological activities, including anti-inflammatory and analgesic effects .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for N1-(2-(1H-indol-3-yl)ethyl)-N2-((3-((3,4-dimethoxyphenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide?
- Methodological Answer : Synthesis typically involves multi-step reactions:
- Step 1 : Preparation of the indole-ethylamine intermediate via alkylation of 1H-indole-3-ethylamine.
- Step 2 : Sulfonylation of the oxazinan precursor using 3,4-dimethoxyphenylsulfonyl chloride under basic conditions (e.g., triethylamine in DCM) .
- Step 3 : Coupling of intermediates via oxalamide bond formation using carbodiimide-based coupling agents (e.g., EDC/HOBt) in aprotic solvents like DMF .
- Purification : Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures .
Q. How is the molecular structure of this compound validated?
- Methodological Answer : Structural confirmation employs:
- NMR Spectroscopy : H and C NMR to verify proton environments and carbon frameworks (e.g., indole NH at δ 10-11 ppm, sulfonyl group resonance) .
- Mass Spectrometry (HRMS) : High-resolution MS to confirm molecular formula (e.g., [M+H] ion matching theoretical mass) .
- X-ray Crystallography (if crystalline): Resolves stereochemistry and confirms spatial arrangement of the oxazinan and indole moieties .
Q. What preliminary assays are used to assess its biological activity?
- Methodological Answer : Initial screens include:
- Cytotoxicity Assays : MTT or CellTiter-Glo® assays against cancer cell lines (e.g., HeLa, MCF-7), with IC values calculated using nonlinear regression .
- Enzyme Inhibition Studies : Testing against kinases or proteases via fluorogenic substrates (e.g., ATPase activity assays) .
Advanced Research Questions
Q. How can stereochemical challenges during synthesis be resolved?
- Methodological Answer :
- Chiral Chromatography : Use of chiral stationary phases (e.g., Chiralpak® columns) to separate enantiomers .
- Asymmetric Catalysis : Employing chiral ligands (e.g., BINOL-derived catalysts) during sulfonylation or coupling steps to control stereocenters .
- Dynamic NMR : Monitoring rotational barriers of the oxazinan ring to infer conformational stability .
Q. What strategies address contradictory bioactivity data across studies?
- Methodological Answer :
- Dose-Response Repetition : Validate IC values across multiple cell lines and replicates to rule out assay-specific artifacts .
- Target Engagement Studies : Use CRISPR knockouts or siRNA silencing to confirm mechanism-of-action specificity (e.g., apoptosis vs. off-target effects) .
- Meta-Analysis : Pool data from independent studies using standardized metrics (e.g., log-transformed IC) to identify trends .
Q. How is the sulfonyl group’s electronic impact on reactivity quantified?
- Methodological Answer :
- Computational Modeling : DFT calculations (e.g., B3LYP/6-31G*) to map electron density on the sulfonyl group and predict nucleophilic attack sites .
- Kinetic Studies : Monitor reaction rates under varying conditions (e.g., pH, solvent polarity) to correlate sulfonyl electronic effects with hydrolysis stability .
Q. What advanced techniques elucidate its pharmacokinetic properties?
- Methodological Answer :
- Microsomal Stability Assays : Incubate with liver microsomes (human/rat) to measure metabolic half-life via LC-MS/MS .
- Plasma Protein Binding : Equilibrium dialysis or ultrafiltration to determine unbound fraction .
- In Silico ADME Prediction : Tools like SwissADME to forecast bioavailability and blood-brain barrier penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
